2-(3-Fluoro-4-methoxyphenyl)piperidine
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Overview
Description
2-(3-Fluoro-4-methoxyphenyl)piperidine is an organic compound that features a piperidine ring substituted with a 3-fluoro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline and piperidine.
Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 2-(4-methoxyphenyl)piperidine and 2-(3-chlorophenyl)piperidine share structural similarities.
Fluorinated Compounds: Compounds such as 3-fluoro-4-methoxyaniline and 3-fluoro-4-methoxybenzaldehyde are structurally related.
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)piperidine is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |
InChI Key |
KRCBLCWCMAKXMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCN2)F |
Origin of Product |
United States |
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